molecular formula C15H15N5O3 B2820665 8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 77351-11-2

8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2820665
CAS No.: 77351-11-2
M. Wt: 313.317
InChI Key: AELYALPTMNIENU-UHFFFAOYSA-N
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Description

The core structure consists of a fused imidazole-purine system with a dione moiety at positions 2 and 2. Key substitutions include:

  • 8-(4-methoxyphenyl): A para-methoxy group on the phenyl ring, which may enhance electron density and influence receptor binding.

Properties

IUPAC Name

6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-18-12-11(13(21)17-15(18)22)20-8-7-19(14(20)16-12)9-3-5-10(23-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,17,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELYALPTMNIENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N3CCN(C3=N2)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural modifications to the imidazo[2,1-f]purine-dione scaffold significantly alter pharmacological profiles. Below is a detailed comparison with key analogs:

Structural Modifications and Receptor Affinity
Compound Name / ID Substituents 5-HT1A Ki (nM) 5-HT7 Ki (nM) PDE4B/PDE10A Inhibition Key Findings
Target Compound 8-(4-methoxyphenyl), 1-methyl N/A N/A N/A Hypothesized to balance receptor affinity and metabolic stability.
AZ-853 8-(4-(4-(2-fluorophenyl)piperazinyl)butyl), 1,3-dimethyl 0.6 12.5 Weak Strong antidepressant effect; better brain penetration.
AZ-861 8-(4-(4-(3-trifluoromethylphenyl)piperazinyl)butyl), 1,3-dimethyl 0.2 8.4 Weak Higher 5-HT1A affinity; induces lipid metabolism disturbances.
Compound 3i 8-(5-(4-(2-fluorophenyl)piperazinyl)pentyl), 1,3,7-trimethyl 1.2 6.8 Moderate (PDE4B) Potent antidepressant (2.5 mg/kg) and anxiolytic activity.
Compound 5 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin)butyl), 1,3-dimethyl 4.3 15.2 PDE10A-selective Hybrid ligand with dual receptor/enzyme activity.

Key Observations :

  • Substituent Position : Fluorine at the ortho position (AZ-853) vs. trifluoromethyl at meta (AZ-861) alters 5-HT1A/5-HT7 selectivity and side effects .
  • Lipophilicity : Longer alkyl chains (e.g., pentyl in 3i) improve brain penetration but reduce metabolic stability .
Functional and Therapeutic Differences
  • Antidepressant Efficacy : AZ-853 and 3i show dose-dependent efficacy in forced swim tests (FST), linked to 5-HT1A partial agonism . The target compound’s methoxy group may enhance similar pathways.
  • Anxiolytic Activity : Compound 3i outperforms diazepam in the four-plate test, suggesting fluorophenyl groups enhance anxiolytic effects .
  • Safety: AZ-853’s α1-adrenolytic activity causes hypotension, whereas AZ-861’s trifluoromethyl group correlates with metabolic side effects . The target’s simpler structure may mitigate these risks.

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